2,2'-((2-((2-Aminoethyl)(2-hydroxyethyl)amino)ethyl)imino)bisethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 282-074-6, also known as 2,2’-[[2-[(2-aminoethyl)(2-hydroxyethyl)amino]ethyl]imino]bisethanol, is an organic compound with the molecular formula C10H25N3O3 and a molecular weight of 235.32 g/mol . This compound is characterized by the presence of amino and hydroxyl functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[2-[(2-aminoethyl)(2-hydroxyethyl)amino]ethyl]imino]bisethanol typically involves the reaction of ethylenediamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of ethylene oxide to a solution of ethylenediamine, with careful monitoring of temperature and pressure to ensure optimal yield and purity. The product is then purified through distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2,2’-[[2-[(2-aminoethyl)(2-hydroxyethyl)amino]ethyl]imino]bisethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2,2’-[[2-[(2-aminoethyl)(2-hydroxyethyl)amino]ethyl]imino]bisethanol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a stabilizing agent for proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2,2’-[[2-[(2-aminoethyl)(2-hydroxyethyl)amino]ethyl]imino]bisethanol involves its interaction with various molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and catalytic processes. This compound can modulate enzyme activity and stabilize protein structures, contributing to its diverse biological effects[5][5].
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)ethylenediamine: Similar structure but lacks the additional hydroxyl groups.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Contains two hydroxyl groups but differs in the arrangement of functional groups[][6].
Uniqueness
2,2’-[[2-[(2-aminoethyl)(2-hydroxyethyl)amino]ethyl]imino]bisethanol is unique due to its specific arrangement of amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to participate in multiple types of reactions and its diverse applications in various fields highlight its versatility and importance in scientific research[6][6].
Properties
CAS No. |
84083-24-9 |
---|---|
Molecular Formula |
C10H25N3O3 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-[2-aminoethyl-[2-[bis(2-hydroxyethyl)amino]ethyl]amino]ethanol |
InChI |
InChI=1S/C10H25N3O3/c11-1-2-12(5-8-14)3-4-13(6-9-15)7-10-16/h14-16H,1-11H2 |
InChI Key |
AAGUVQQKGCSYKO-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCN(CCO)CCO)CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.